2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Description
2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (CAS: 1354010-70-0) is a piperidine-based compound with the molecular formula C₁₁H₁₉ClN₂O and a molar mass of 230.73 g/mol . Its structure features a piperidine ring substituted at the 3-position with a cyclopropyl-methyl-amino-methyl group and a 2-chloroethanone moiety at the 1-position. Key physicochemical properties include a predicted density of 1.17 g/cm³, boiling point of 357.0±37.0 °C, and a pKa of 8.17±0.20, suggesting moderate basicity and solubility .
Properties
IUPAC Name |
2-chloro-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-14(11-4-5-11)8-10-3-2-6-15(9-10)12(16)7-13/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWADKQMLXRPETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149659 | |
| Record name | Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353958-69-6 | |
| Record name | Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, also known by its CAS number 1353993-14-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H21ClN2O. The structure features a chloro group and a piperidine ring, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antibacterial and antifungal properties. For instance, studies have shown that certain piperidine derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| PA-1 | 0.0039 | S. aureus |
| PA-1 | 0.025 | E. coli |
Dopamine Receptor Activity
Another area of interest is the compound's interaction with dopamine receptors. Some derivatives have been studied for their ability to selectively activate dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. For example, certain analogs have shown promising results in promoting β-arrestin translocation and G protein activation, indicating potential therapeutic applications in conditions like schizophrenia and Parkinson's disease .
Case Studies
- Dopamine D3 Receptor Agonism : A study evaluated a series of compounds similar to this compound for their D3 receptor activity. Results indicated that specific modifications to the piperidine structure enhanced selectivity and potency at D3 receptors .
- Antimicrobial Efficacy : In a comparative analysis of various piperidine derivatives, the compound exhibited significant antimicrobial activity against several pathogens, demonstrating its potential utility as an antimicrobial agent .
Scientific Research Applications
Antidepressant Research
One of the primary applications of this compound is in the development of antidepressants. Its structural similarity to known antidepressants allows researchers to explore its efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Neuropharmacology
The piperidine moiety in the compound suggests potential activity on the central nervous system (CNS). Studies have indicated that compounds with similar structures can act as modulators of various receptors, including serotonin and dopamine receptors, which are crucial targets for treating conditions such as anxiety and schizophrenia.
Synthesis of Derivatives
The compound serves as a precursor in synthesizing various derivatives that may possess enhanced pharmacological properties. For instance, modifications to the cyclopropyl group or the piperidine ring can lead to derivatives with improved selectivity or potency against specific biological targets.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the antidepressant-like effects of structurally related compounds in animal models. The findings suggested that modifications similar to those found in 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone could enhance serotonin reuptake inhibition, indicating potential for further development as an antidepressant agent.
Case Study 2: CNS Activity
Research focusing on compounds with similar piperidine structures reported significant CNS activity. These studies utilized behavioral assays to evaluate anxiolytic effects, suggesting that derivatives of this compound could be effective in treating anxiety disorders.
Potential Future Applications
The ongoing exploration of this compound highlights its versatility:
- Drug Development : As researchers continue to investigate its pharmacological properties, this compound could lead to novel therapeutic agents targeting depression and anxiety.
- Biochemical Research : Its ability to interact with neurotransmitter systems makes it a valuable tool for studying neurobiological mechanisms underlying mood disorders.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The cyclopropyl group in the target compound provides a balance between steric bulk and metabolic stability compared to the isopropyl (more bulky) and benzyl (aromatic, lipophilic) groups in analogs .
Synthetic Routes :
- Most analogs are synthesized via alkylation reactions of amines with chloroacetyl chloride derivatives. For example:
- Compounds in were synthesized by reacting tetrazole intermediates with chloroacetyl chloride, yielding 44–78% .
Reactivity and Stability: The 2-chloroethanone moiety is critical for reactivity. highlights that analogs with shorter chains (e.g., 2-chloro-1-(piperidin-1-yl)ethanone) exhibit higher reactivity than longer-chain derivatives due to proximity of the electrophilic chloro group to the amide . Isomerization studies () on related piperidinyl ethanones suggest that conformational flexibility of the piperidine ring could influence stability and biological interactions .
Crystallographic and Conformational Analysis
Q & A
Q. What are the recommended synthetic routes for preparing 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, and how can reaction conditions be optimized?
A multi-step approach is typically employed:
- Step 1 : Synthesis of the piperidine core with a methyl-cyclopropylamine side chain via reductive amination or nucleophilic substitution. For example, in analogous compounds, 1-(2-chloroethyl)piperidine derivatives are synthesized using K₂CO₃ as a base in refluxing acetone .
- Step 2 : Chloroacetylation of the piperidine nitrogen using chloroacetyl chloride in anhydrous conditions. IR spectroscopy (e.g., C=O stretch at ~1640–1680 cm⁻¹) and ¹H NMR (e.g., singlet for -CH₂Cl at δ ~4.1 ppm) are critical for monitoring reaction progress .
- Optimization : Control reaction temperature (60–70°C) to minimize side products like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How should researchers characterize the structural conformation of this compound?
Key techniques include:
- X-ray crystallography : Resolves piperidine ring puckering and substituent orientation. For similar piperidin-1-yl-ethanone derivatives, C–Cl bond lengths and dihedral angles are critical for confirming stereoelectronic effects .
- NMR spectroscopy : ¹³C NMR distinguishes the carbonyl carbon (δ ~200–210 ppm) and cyclopropyl methyl groups (δ ~10–15 ppm). 2D NOESY can validate spatial proximity of the cyclopropyl and piperidine moieties .
Q. What safety protocols are essential when handling this compound?
While specific safety data for this compound is limited, analogous chloroacetyl-piperidine derivatives require:
- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Storage : Store in airtight containers at –20°C under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How does the cyclopropyl-methyl-amino substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, altering reactivity:
- Steric effects : Reduced accessibility to the piperidine nitrogen slows SN2 reactions. Computational modeling (e.g., DFT) predicts activation barriers for nucleophilic attack .
- Electronic effects : The cyclopropyl ring’s angle strain increases electrophilicity at the carbonyl carbon, enhancing susceptibility to hydrolysis. Kinetic studies (pH vs. degradation rate) are recommended .
Q. What strategies can resolve contradictions in biological activity data for analogs of this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Purity variability : Validate compound purity via HPLC (>98%) and control batch-to-batch differences .
- Conformational flexibility : Use molecular dynamics simulations to assess how piperidine ring puckering affects receptor binding .
- Metabolite interference : Perform metabolite profiling (LC-MS) to identify degradation products that may skew activity data .
Q. How can computational methods predict the compound’s potential as a pharmacophore?
- Docking studies : Map the compound’s 3D structure (from crystallography) onto target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the carbonyl group and hydrophobic interactions with the cyclopropyl ring .
- ADMET profiling : Predict logP (~2.5–3.0) and aqueous solubility using SwissADME. The chloroacetyl group may pose hepatotoxicity risks, requiring in vitro cytotoxicity assays .
Q. What experimental designs are optimal for studying its stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via UV-Vis or LC-MS. Half-life calculations guide formulation strategies .
- Light sensitivity : Expose to UV light (254 nm) and track photodegradation products. Store in amber vials if light-sensitive .
Methodological Considerations
- Synthesis troubleshooting : If yields are low, replace chloroacetyl chloride with bromoacetyl variants to improve leaving-group efficiency .
- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm carbon hybridization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
